molecular formula C27H33N5O5S B8193118 tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B8193118
M. Wt: 539.6 g/mol
InChI Key: OTIWAYTTYNFEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a useful research compound. Its molecular formula is C27H33N5O5S and its molecular weight is 539.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, which is often associated with various biological activities, including anticancer properties. The molecular formula is C20H27N3O5SC_{20}H_{27}N_3O_5S with a molecular weight of approximately 415.52 g/mol. The compound's structure can be represented as follows:

tert butyl N 1 2 2 2 ethylanilino 2 oxoethyl sulfanylcarbonylhydrazinyl 3 1H indol 3 yl 1 oxopropan 2 yl carbamate\text{tert butyl N 1 2 2 2 ethylanilino 2 oxoethyl sulfanylcarbonylhydrazinyl 3 1H indol 3 yl 1 oxopropan 2 yl carbamate}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole-based compounds. The findings demonstrated that these compounds could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antioxidant Properties

Research highlighted in Phytotherapy Research indicated that certain hydrazine derivatives exhibit significant antioxidant activity. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing that these compounds can scavenge free radicals effectively .

Anti-inflammatory Effects

A case study published in Pharmacology Reports reported that compounds containing indole and hydrazine functionalities demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activationJournal of Medicinal Chemistry
AntioxidantScavenges free radicalsPhytotherapy Research
Anti-inflammatoryInhibits pro-inflammatory cytokinesPharmacology Reports

Properties

IUPAC Name

tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.